molecular formula C5H10ClN3O B3006908 2-amino-2-(1H-imidazol-2-yl)ethan-1-ol hydrochloride CAS No. 2138159-13-2

2-amino-2-(1H-imidazol-2-yl)ethan-1-ol hydrochloride

Cat. No.: B3006908
CAS No.: 2138159-13-2
M. Wt: 163.61
InChI Key: YPAJNNYRAUZEHF-UHFFFAOYSA-N
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Description

2-amino-2-(1H-imidazol-2-yl)ethan-1-ol hydrochloride is a chemical compound that features an imidazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms. This compound is known for its diverse chemical and biological properties, making it a valuable subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-(1H-imidazol-2-yl)ethan-1-ol hydrochloride typically involves the reaction of glyoxal and ammonia to form the imidazole ring, followed by subsequent functionalization to introduce the amino and hydroxyl groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications .

Chemical Reactions Analysis

Types of Reactions

2-amino-2-(1H-imidazol-2-yl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH levels to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, which can exhibit different chemical and biological properties .

Scientific Research Applications

2-amino-2-(1H-imidazol-2-yl)ethan-1-ol hydrochloride has numerous applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It is used in studies related to enzyme inhibition and protein interactions.

    Medicine: The compound is investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: It is utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-1-(1H-imidazol-4-yl)ethan-1-ol dihydrochloride
  • 2-amino-1-(1-methyl-1H-imidazol-2-yl)ethan-1-ol dihydrochloride
  • 1-(2-hydroxyethyl)imidazole

Uniqueness

2-amino-2-(1H-imidazol-2-yl)ethan-1-ol hydrochloride is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications .

Biological Activity

2-Amino-2-(1H-imidazol-2-yl)ethan-1-ol hydrochloride, also known as histamine dihydrochloride, is a compound with significant biological activity. It is primarily recognized for its role in various physiological processes, including immune response and neurotransmission. This article explores the biological activities associated with this compound, including its antimicrobial properties, interactions with biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is C4H8ClN3C_4H_8ClN_3 with a molecular weight of 147.61 g/mol. The compound features an imidazole ring, which is crucial for its biological activity. The presence of the amino group contributes to its interactions with various biological targets.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It exhibits activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0195 mg/mL
Escherichia coli0.0048 mg/mL
Bacillus mycoides0.0048 mg/mL
Candida albicans0.039 mg/mL

These findings suggest that the compound could be a candidate for further development as an antibacterial agent, especially in treating infections caused by resistant strains .

The mechanism by which this compound exerts its antimicrobial effects is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth. The imidazole ring plays a critical role in these interactions, enhancing the compound's ability to penetrate bacterial membranes .

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, the efficacy of this compound was evaluated against multi-drug resistant strains of Staphylococcus aureus. The study found that at concentrations as low as 0.0195 mg/mL, the compound completely inhibited bacterial growth within 8 hours, demonstrating its potential as a rapid acting antibacterial agent .

Case Study 2: Antifungal Activity

Another study assessed the antifungal properties of the compound against Candida albicans. Results indicated that at a concentration of 0.039 mg/mL, significant inhibition of fungal growth was observed, suggesting that this compound may also be effective in treating fungal infections .

Therapeutic Applications

Given its biological activity, this compound has potential therapeutic applications in:

  • Infectious Disease Treatment: Its antibacterial and antifungal properties position it as a candidate for developing new antibiotics.
  • Immunomodulation: Due to its interaction with histamine receptors, it may also have implications in modulating immune responses.

Properties

IUPAC Name

2-amino-2-(1H-imidazol-2-yl)ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O.ClH/c6-4(3-9)5-7-1-2-8-5;/h1-2,4,9H,3,6H2,(H,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPAJNNYRAUZEHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N1)C(CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138159-13-2
Record name 2-amino-2-(1H-imidazol-2-yl)ethan-1-ol hydrochloride
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